

Spectroscopic and Synthetic Profile of Malononitrile: A Technical Guide

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Compound of Interest

Compound Name: Malononitrile

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This technical guide provides a comprehensive overview of the spectroscopic properties of **malononitrile**, a key building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with established experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **malononitrile**, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **malononitrile**. The simplicity of its spectrum is indicative of its symmetrical structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Malononitrile** in CDCl₃

Nucleus	Chemical Shift (δ) in ppm	Multiplicity
¹ H	3.604[1][2]	Singlet
¹³ C	8.77 (CH ₂), 109.35 (CN)[2]	-

Infrared (IR) Spectroscopy

The IR spectrum of **malononitrile** is characterized by the prominent absorption bands corresponding to its nitrile and methylene functional groups.

Table 2: Principal Infrared Absorption Bands for **Malononitrile**

Functional Group	Wavenumber (cm-1)	Description
C≡N	~2254[3]	Nitrile stretch
C-H	~2900-3000	Methylene C-H stretch
CH2	~1400[3]	Methylene scissoring

Mass Spectrometry (MS)

Mass spectrometry of **malononitrile** reveals its molecular weight and characteristic fragmentation pattern upon ionization.

Table 3: Mass Spectrometry Data for **Malononitrile**

m/z	Relative Intensity (%)	Assignment
66	100.0	[M] ⁺ (Molecular ion)[1]
65	11.1	[M-H] ⁺ [1]
39	27.0	[C2HN] ⁺
38	28.5	[C2H2N] ⁺
28	10.3	[CH2N] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **malononitrile** are provided below.

Synthesis of Malononitrile

A common and reliable method for the synthesis of **malononitrile** involves the dehydration of cyanoacetamide. The following protocol is adapted from Organic Syntheses.

Procedure:

- **Mixing of Reagents:** In a fume hood, thoroughly mix 150 g (1.8 moles) of pure cyanoacetamide with 150 g (0.7 mole) of phosphorus pentachloride in a large mortar.
- **Reaction Setup:** Transfer the mixture quickly to a 1-liter Claisen flask equipped with a thermometer and an air-intake tube. Connect the flask to a double-length air condenser, which in turn is connected to a filter flask and a water pump.
- **Reaction Conditions:** Evacuate the system to approximately 30 mm of mercury. Immerse the Claisen flask in a boiling water bath. The mixture will melt and the color will deepen to orange. Boiling typically commences within fifteen minutes.
- **Distillation:** After the initial reaction subsides, remove the distilling flask from the water bath, wipe it dry, and place it in an oil bath preheated to 140°C. Collect the fraction boiling between 113°C and 125°C at 30 mm Hg.
- **Purification:** The collected **malononitrile** can be further purified by redistillation.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **malononitrile** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

- Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the frequency domain spectrum.
- Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (ATR Method):

- Place a small amount of solid **malononitrile** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the spectrum, typically in the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the empty ATR crystal prior to running the sample.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

- For direct injection, a small amount of the solid sample is placed in a capillary tube and introduced into the ion source of the mass spectrometer.
- Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL for analysis via a gas chromatograph (GC) inlet.

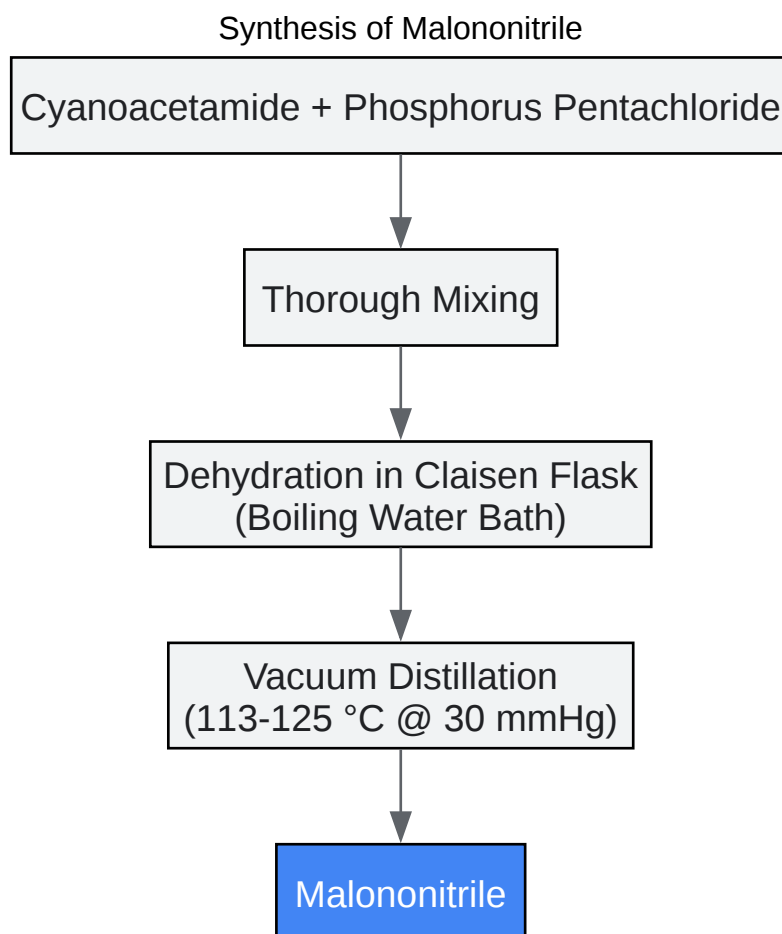
Data Acquisition:

- The sample is ionized using a high-energy electron beam (typically 70 eV).

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

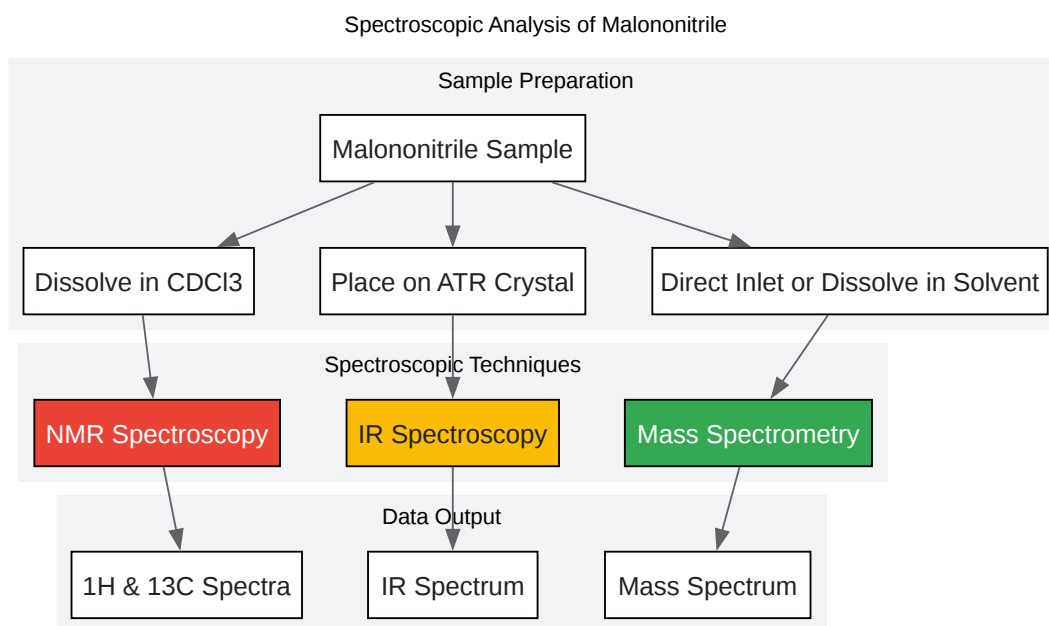
Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of **malononitrile**.



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Caption: Workflow for the synthesis of **malononitrile**.



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Caption: General workflow for spectroscopic analysis.

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